Aluminum hydroxyphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

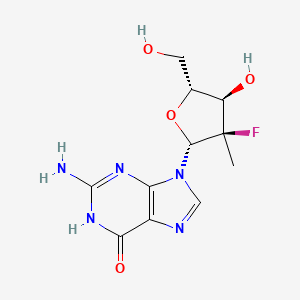

Aluminum hydroxyphosphate sulfate: is a chemical compound that has gained significant attention in various fields, particularly in the realm of vaccine adjuvants. It is an amorphous form of aluminum phosphate that includes sulfate groups, enhancing its properties as an adjuvant. This compound is primarily used to boost the immune response in vaccines, making it a crucial component in modern immunization strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum hydroxyphosphate sulfate is typically prepared through a batch precipitation method. The process involves the reaction of an aluminum salt, such as aluminum chloride or potassium aluminum sulfate, with a phosphate solution in the presence of a buffer to maintain a constant pH. The reaction conditions are carefully controlled to ensure the formation of the desired amorphous product .

Industrial Production Methods: In industrial settings, the production of this compound sulfate follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the pH is maintained using buffers. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures consistency and quality in the production of the compound .

Chemical Reactions Analysis

Types of Reactions: Aluminum hydroxyphosphate sulfate primarily undergoes precipitation reactions during its synthesis. It can also participate in adsorption reactions, where it binds to antigens in vaccine formulations. The compound does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions:

Aluminum chloride or potassium aluminum sulfate: Source of aluminum ions.

Sodium phosphate: Source of phosphate ions.

Buffer solutions: Maintain constant pH during the reaction.

Major Products Formed: The primary product of these reactions is this compound sulfate itself. In the context of vaccine formulations, it forms complexes with antigens, enhancing their immunogenicity .

Scientific Research Applications

Chemistry: In chemistry, aluminum hydroxyphosphate sulfate is studied for its unique properties as an adjuvant. Researchers explore its interactions with various antigens and its ability to enhance immune responses .

Biology and Medicine: In biology and medicine, this compound is extensively used in vaccine formulations. It is a key component in vaccines against diseases such as human papillomavirus, hepatitis B, and diphtheria-tetanus-pertussis. Its role as an adjuvant helps in eliciting a stronger and longer-lasting immune response .

Industry: In the industrial sector, this compound sulfate is used in the large-scale production of vaccines. Its consistent performance and safety profile make it a preferred choice for vaccine manufacturers .

Mechanism of Action

The mechanism of action of aluminum hydroxyphosphate sulfate as an adjuvant involves several pathways:

Depot Effect: The compound forms a depot at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.

Phagocytosis: It enhances the uptake of antigens by antigen-presenting cells, leading to a stronger immune response.

Activation of Pro-inflammatory Pathways: The compound activates the NLRP3 inflammasome pathway, leading to the production of pro-inflammatory cytokines that enhance the immune response.

Comparison with Similar Compounds

Aluminum hydroxide: Another commonly used adjuvant with different physical properties and mechanisms of action.

Aluminum phosphate: Similar to aluminum hydroxyphosphate sulfate but lacks the sulfate groups, resulting in different immunological properties.

Uniqueness: this compound sulfate is unique due to its amorphous nature and the presence of sulfate groups. These characteristics enhance its ability to adsorb antigens and stimulate a robust immune response, making it a superior choice for certain vaccine formulations .

Properties

CAS No. |

150828-31-2 |

|---|---|

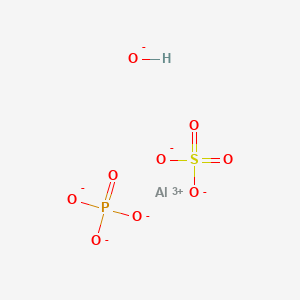

Molecular Formula |

AlHO9PS-3 |

Molecular Weight |

235.03 g/mol |

IUPAC Name |

aluminum;hydroxide;phosphate;sulfate |

InChI |

InChI=1S/Al.H3O4P.H2O4S.H2O/c;2*1-5(2,3)4;/h;(H3,1,2,3,4);(H2,1,2,3,4);1H2/q+3;;;/p-6 |

InChI Key |

ZWEKKNSFALRKLJ-UHFFFAOYSA-H |

Canonical SMILES |

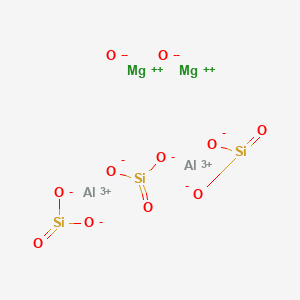

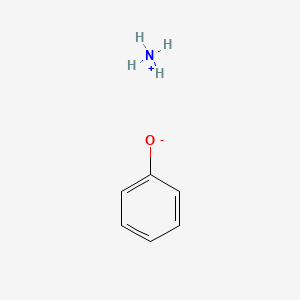

[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

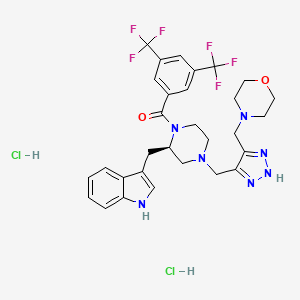

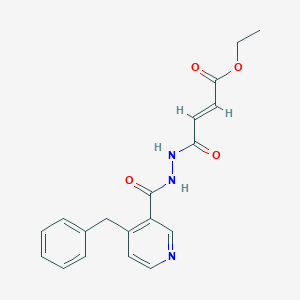

![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)

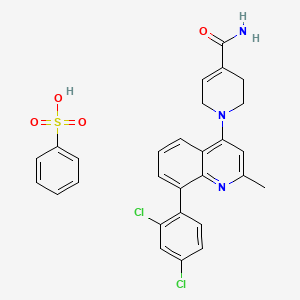

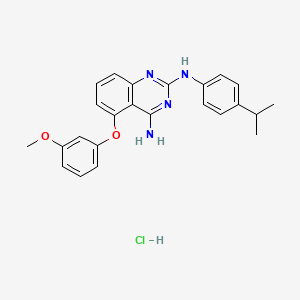

![N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10825826.png)

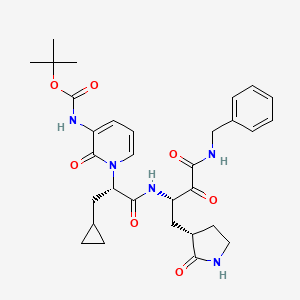

![1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide](/img/structure/B10825834.png)

![Ethyl 22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate](/img/structure/B10825835.png)

![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)

![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)